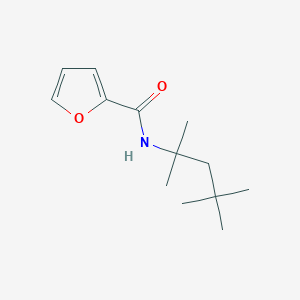![molecular formula C18H13NO6 B5700941 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Warfarin, is a commonly used anticoagulant medication. It is a vitamin K antagonist that inhibits the formation of blood clots. Warfarin is widely used in the treatment and prevention of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism.
Wirkmechanismus
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits the activity of vitamin K epoxide reductase, an enzyme that is involved in the recycling of vitamin K. Vitamin K is required for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S. By inhibiting the activity of this enzyme, this compound reduces the production of these clotting factors and proteins, thereby inhibiting the formation of blood clots.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It prolongs the clotting time of blood, reduces the levels of clotting factors and proteins, and increases the risk of bleeding. It also has an effect on bone metabolism, which can lead to an increased risk of osteoporosis and fractures.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a widely used anticoagulant drug that has many advantages for laboratory experiments. It is readily available, easy to administer, and has a long half-life, which allows for stable anticoagulation. However, this compound also has some limitations for laboratory experiments. It has a narrow therapeutic window, which means that even small changes in dosage can have a significant impact on its efficacy and safety. It also has a number of drug interactions, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of new anticoagulant therapies that are safer and more effective than this compound. Another area of research is the identification of genetic and environmental factors that influence the efficacy and safety of this compound in patients. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its effects on bone metabolism and the risk of osteoporosis.
Synthesemethoden
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can be synthesized through a series of chemical reactions. The synthesis process involves the condensation of 4-hydroxycoumarin with ethyl chloroacetate, followed by the nitration of the resulting compound with nitric acid and acetic anhydride. The nitro compound is then reduced to the corresponding amine using sodium dithionite, and the amine is acylated with 3-nitrobenzoyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is widely used in scientific research to investigate the role of vitamin K in blood coagulation. It is also used to study the mechanism of action of anticoagulant drugs and to develop new anticoagulant therapies. This compound has been used in numerous studies to investigate the genetic and environmental factors that influence its efficacy and safety in patients.
Eigenschaften
IUPAC Name |
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11-7-18(21)25-17-9-14(5-6-15(11)17)24-10-16(20)12-3-2-4-13(8-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWZYXVBZINPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)


![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)

![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
